

Safety and Toxicology of Myristyl Palmitate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Myristyl palmitate

Cat. No.: B143673

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl palmitate (CAS No. 4536-26-9), the ester of myristyl alcohol and palmitic acid, is a wax-like compound utilized in various laboratory, cosmetic, and pharmaceutical applications. Its primary functions include acting as an emollient, texture enhancer, and opaquesting agent. This technical guide provides a comprehensive overview of the available safety and toxicology data for **myristyl palmitate**, intended to inform researchers and professionals in drug development and other scientific fields. Due to a lack of extensive direct toxicological testing on **myristyl palmitate**, data from structurally similar compounds, primarily myristyl myristate, are included for a thorough safety assessment.

Chemical and Physical Properties

Property	Value
Chemical Name	Tetradecyl hexadecanoate
Synonyms	Myristyl palmitate, Palmitic acid, tetradecyl ester
CAS Number	4536-26-9[1]
Molecular Formula	C30H60O2[1]
Molecular Weight	452.80 g/mol [1]
Physical State	White to light yellow waxy solid
Melting Point	49.5-49.8 °C[1]
Solubility	Insoluble in water[1]

Toxicological Data Summary

Myristyl palmitate is generally considered to have a low order of toxicity. Safety Data Sheets indicate that it is not classified as a hazardous substance.[1] The available toxicological data, including information from surrogate compounds like myristyl myristate, are summarized below.

Acute Toxicity

Quantitative data for **myristyl palmitate** is limited. However, studies on the structurally analogous compound, myristyl myristate, provide valuable insight.

Test	Species	Route	Result	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 14,400 mg/kg (for Myristyl Myristate)[2]	CIR (1982)[3]
Acute Dermal Toxicity (LD50)	Rat	Dermal	> 2,000 mg/kg (for Myristyl Myristate)	SDS[4]

Based on these data, **myristyl palmitate** is expected to have very low acute toxicity via both oral and dermal routes of exposure.

Irritation and Sensitization

Myristyl palmitate is generally considered to be non-irritating to the skin and eyes and is not a skin sensitizer.[1] Minor irritation may occur in individuals who are particularly susceptible.[1]

Test	Species	Result	Reference
Skin Irritation	Rabbit	Non-irritant (for Myristyl Myristate)	SDS[4]
Primary Irritation Index (PII)	Human	0.05 (for a product with 8% Myristyl Myristate)[3]	CIR (1982)[3]
Eye Irritation	Rabbit	Non-irritant (for Myristyl Myristate)	SDS[4]
Skin Sensitization	Guinea Pig	Not a sensitizer (for Myristyl Myristate)[3]	CIR (1982)[3]

Repeated Dose Toxicity

No chronic adverse effects have been reported for **myristyl palmitate**. [1]

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There are no reports of mutagenic, carcinogenic, or reproductive toxic effects for **myristyl palmitate**. [1]

Experimental Protocols

The following sections detail the standard methodologies for key toxicological studies, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance when administered orally at a fixed dose.

- **Animals:** Healthy, young adult rats of a single sex (typically females) are used.
- **Housing and Feeding:** Animals are housed individually with controlled temperature and humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered as a single dose by gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- **Animals:** Healthy, young adult albino rabbits with intact skin are used.
- **Preparation:** The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Application:** 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.
- **Observations:** The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.
- **Calculation:** The Primary Irritation Index (PII) is calculated from the mean erythema and edema scores.

Acute Eye Irritation/Corrosion (OECD 405)

This study assesses the potential of a substance to cause eye irritation or damage.

- **Animals:** Healthy, adult albino rabbits are used.

- Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Ocular lesions are scored.
- Evaluation: The severity and reversibility of the ocular reactions are evaluated.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

This test is designed to determine if a substance can induce skin sensitization (allergic contact dermatitis).

- Animals: Young, healthy adult albino guinea pigs are used.
- Induction Phase:
 - Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the shoulder region.
 - Day 7: Topical application of the test substance is made to the same area and covered with an occlusive dressing for 48 hours.
- Challenge Phase:
 - Day 21: A topical application of the test substance is made to a naive site on the flank and covered with an occlusive dressing for 24 hours.
- Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored.
- Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group.

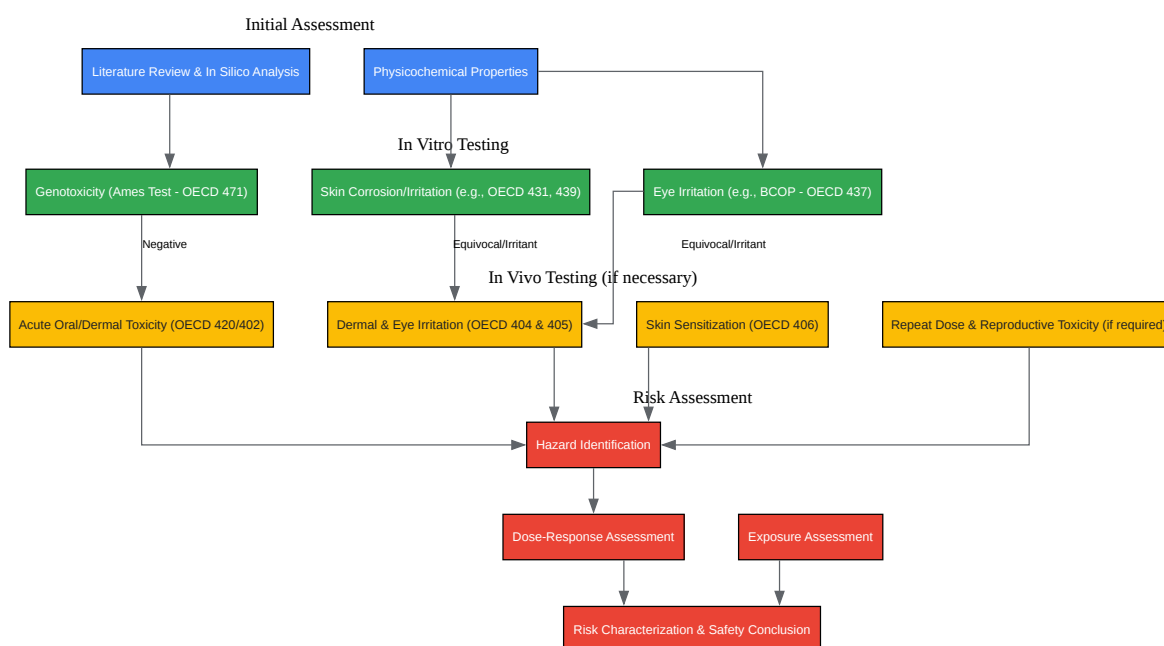
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations.

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of *Escherichia coli* are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.
- **Procedure:** The bacterial tester strains are exposed to the test substance at various concentrations. In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Visualizations

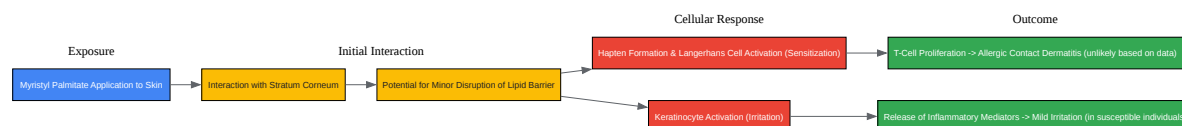
General Safety Assessment Workflow



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Caption: A typical workflow for the safety assessment of a cosmetic or pharmaceutical ingredient.

Dermal Irritation and Sensitization Pathway Overview



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Caption: Simplified overview of potential skin irritation and sensitization pathways.

Conclusion

Based on the available data, primarily from its own Safety Data Sheet and studies on the structurally similar compound myristyl myristate, **myristyl palmitate** is considered to have a very low toxicity profile. It is not expected to be acutely toxic, mutagenic, carcinogenic, or a reproductive toxicant. It is also not considered a skin sensitizer. Mild skin or eye irritation may occur in susceptible individuals, but it is generally considered non-irritating. For definitive quantitative risk assessment, specific toxicological studies on **myristyl palmitate** following standard OECD guidelines would be required. Researchers and drug development professionals should handle **myristyl palmitate** using standard laboratory safety practices.

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- To cite this document: BenchChem. [Safety and Toxicology of Myristyl Palmitate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143673#safety-and-toxicology-data-for-myristyl-palmitate-in-laboratory-research>]

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